molecular formula C15H20FNO B073877 Primaperone CAS No. 1219-35-8

Primaperone

Cat. No. B073877
CAS RN: 1219-35-8
M. Wt: 249.32 g/mol
InChI Key: LUKOGYUKYPZBFP-UHFFFAOYSA-N
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Description

Primaperone is a compound with the molecular formula C15H20FNO . It is also known by other synonyms such as 1-(4-fluorophenyl)-4-piperidin-1-ylbutan-1-one . It was patented by Science-Union et Cie.-Societe Francaise de Recherche Medicale as a hypotensive and tranquilizing agent .


Synthesis Analysis

The synthesis of Primaperone involves several steps. The process begins with 1-(4-fluorophenyl)-4-(piperidin-1-yl)butan-1-one hydrochloride dissolved in water. Sodium hydroxide (NaOH) is added to reach a pH between 12-14. The mixture is stirred vigorously for 30 minutes. The oily product is extracted with dichloromethane. The organic phase is washed with water, dried over anhydrous Na2SO4, and then vacuum filtered. The filtrate is concentrated on a rotary evaporator. The oily residue is dried in an oven at 50°C for 12 hours to obtain the final product .


Molecular Structure Analysis

The molecular structure of Primaperone consists of 15 carbon atoms ©, 20 hydrogen atoms (H), 1 fluorine atom (F), and 1 oxygen atom (O) . The InChIKey, a unique identifier for the compound, is LUKOGYUKYPZBFP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Primaperone has a molecular weight of 249.32 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 5 rotatable bonds . The exact mass and monoisotopic mass are both 249.15289242 g/mol . The topological polar surface area is 20.3 Ų .

Scientific Research Applications

  • Myocarditis with Immune Checkpoint Blockade :

    • This study discusses the use of antihypertensive agents in patients with malignant hypertension and explores the ethical considerations in clinical research, such as informed consent in trials. Although not directly related to Primaperone, it provides insights into clinical research methodologies and ethical considerations.
    • (Moslehi, Johnson, & Sosman, 2017).
  • Development of New Drugs for Chemoprophylaxis of Malaria :

    • This study outlines the development of new antimalarial drugs, highlighting the efforts of the Walter Reed Army Institute of Research in developing mefloquine and halofantrine. It also mentions the development of tafenoquine, an analog of primaquine, emphasizing the ongoing research and development in antimalarial medications.
    • (Milhous, 2001).
  • PRIMAGE Project Predictive In Silico Multiscale Analytics to Support Childhood Cancer Personalised Evaluation Empowered by Imaging Biomarkers

    :

    • This study highlights the PRIMAGE project, a European Commission-financed project focused on medical imaging, artificial intelligence, and cancer treatment in children. It aims to provide precise clinical assistance for cancer diagnosis, treatment allocation, and prognosis using imaging biomarkers and machine learning.
    • (Martí-Bonmatí et al., 2020).
  • Sustained Progression-Free Survival Benefit of Rituximab Maintenance in Patients With Follicular Lymphoma Long-Term Results of the PRIMA Study

    :

    • This research presents long-term results from the PRIMA study, showing the significant benefit of rituximab maintenance therapy in improving progression-free survival in patients with follicular lymphoma.
    • (Bachy et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-4-piperidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-14-8-6-13(7-9-14)15(18)5-4-12-17-10-2-1-3-11-17/h6-9H,1-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKOGYUKYPZBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50153434
Record name Primaperone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primaperone

CAS RN

1219-35-8
Record name 1-(4-Fluorophenyl)-4-(1-piperidinyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Primaperone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Primaperone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50153434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Primaperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIMAPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR551134L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2 g of 1-(p-fluorophenyl)-4-piperidino-1-butanol liberated from the hydrochloride, 20 ml of benzene, and 4 g of a fine powder of manganese dioxide was stirred for 8 hours at room temperature. After filtration, the precipitate was washed with 20 ml of benzene. The benzene washings and filtrate were combined and concentrated under reduced pressure to obtain oily γ-piperidino-p-fluorobutyrophenone (2 g in weight; infrared absorption spectrum, ν C=0 1678 cm-1). The said oily product was dissolved in 20 ml of ether, and gaseous hydrogen chloride was introduced therein to saturation. The precipitate formed was recrystallized from ethanol-ether to yield the hydrochloride melting at 180° - 181°C.
Name
1-(p-fluorophenyl)-4-piperidino-1-butanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fine powder
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
O Bozdağ, B Gümüşel, R Demirdamar… - European journal of …, 1998 - Elsevier
In this study, a new series of 2-aminoethyloxime ether derivatives of some aralkylketones was synthesized. Their structures have been elucidated by UV, IR, 1 H-NMR, 13 C-NMR, mass …
Number of citations: 16 www.sciencedirect.com
R Li, Y Dong, SN Khan, MK Zaman, J Zhou… - Nature …, 2022 - nature.com
The selective cleavage of CC bonds is of fundamental interest because it provides an alternative approach to traditional chemical synthesis, which is focused primarily on building up …
Number of citations: 5 www.nature.com
DJ YANG, D YU, AS THOMPSON, FD ROLLO - ic.gc.ca
Novel methods of synthesis of chelator-targeting ligand conjugates, compositions comprising such conjugates, and therapeutic and diagnostic applications of such conjugates are …
Number of citations: 0 www.ic.gc.ca
IPC Class, A USPC - 2013 - patentsencyclopedia.com
The present invention relates to the fields of genetics, immunology and medicine. The present invention more specifically relates to in vitro or ex vivo methods for determining the …
Number of citations: 0 www.patentsencyclopedia.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
OY BOZDAĞ, RTD ERTAN - dergiler.ankara.edu.tr
… The compounds H01-H06 and P01-P06 were synthesized by condensing of O-substituted hdroxylamine derivatives and haloperidol and primaperone compounds which were selected …
Number of citations: 0 dergiler.ankara.edu.tr
Х МИРАНДА, С САБЛОЦКИЙ - 2001 - elibrary.ru
Изобретение относится к приспособлениям по чрескожному применению лекарственных веществ, точнее к композиции для чрескожного применения лекарственных веществ, …
Number of citations: 0 elibrary.ru

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